"Methyl 4-bromo-2-fluoro-5-hydroxybenzoate" molecular structure and formula
"Methyl 4-bromo-2-fluoro-5-hydroxybenzoate" molecular structure and formula
The following technical guide details the structural, synthetic, and applied profile of Methyl 4-bromo-2-fluoro-5-hydroxybenzoate , a critical intermediate in the synthesis of targeted protein degraders (PROTACs).
[1][2][3][4][5]
Executive Summary
Methyl 4-bromo-2-fluoro-5-hydroxybenzoate (CAS: 1807144-89-3 ) is a halogenated benzoic acid ester characterized by a dense functionalization pattern on the benzene core.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a labile phenolic hydroxyl group (C5), a chemically versatile aryl bromide (C4), and a fluoro-ester motif (C2/C1) that modulates lipophilicity and metabolic stability.
This molecule has emerged as a high-value scaffold in medicinal chemistry, particularly in the development of IKZF2 (Helios) degraders . Its specific substitution pattern allows for the precise attachment of E3 ligase ligands or linker motifs while maintaining the steric and electronic properties required for deep pocket binding in target proteins.
Molecular Architecture & Properties[4][5][6]
Structural Analysis
The molecule is a tri-substituted benzene ring. The regiochemistry is defined by the directing effects of the hydroxyl and fluoro groups during synthesis.
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Electronic Environment: The C5-hydroxyl group is a strong electron donor (+M effect), significantly increasing electron density at the ortho-positions (C4 and C6). The C2-fluorine and C1-ester are electron-withdrawing, creating a "push-pull" system that influences the pKa of the phenol and the reactivity of the bromide.
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Steric Considerations: The C4-bromo substituent is flanked by the C5-hydroxyl and the C3-proton. This positioning is critical; it sterically hinders the phenol slightly but leaves the bromine accessible for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Physicochemical Data Table
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models where experimental data for this specific isomer is proprietary.*
| Property | Value / Description |
| IUPAC Name | Methyl 4-bromo-2-fluoro-5-hydroxybenzoate |
| CAS Registry Number | 1807144-89-3 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 109–112 °C (Predicted range based on analogs) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |
| pKa (Phenol) | ~7.5 (Acidified by ortho-Br and para-Ester) |
| LogP | ~2.58 |
Synthetic Pathways
The synthesis of Methyl 4-bromo-2-fluoro-5-hydroxybenzoate typically follows a regioselective electrophilic aromatic substitution strategy. The most robust route involves the bromination of the commercially available precursor Methyl 2-fluoro-5-hydroxybenzoate .
Retrosynthetic Analysis
The C4-Br bond is formed last to take advantage of the ortho-directing power of the C5-OH group.
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Disconnection: C4–Br bond.
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Reagent: N-Bromosuccinimide (NBS) or Br₂.
Optimized Synthesis Protocol
Objective: Regioselective bromination at C4 over C6.
Mechanism: The C5-hydroxyl group directs electrophiles to positions C4 and C6. Position C6 is sterically crowded (sandwiched between the OH and the ester moiety). Position C4 is less hindered, leading to high regioselectivity for the 4-bromo isomer.
Step-by-Step Methodology:
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Preparation: Charge a reaction vessel with Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) and dissolve in Acetonitrile (MeCN) or DMF (10 volumes).
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Bromination: Cool the solution to 0 °C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
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Note: Maintaining low temperature prevents over-bromination.
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Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 4:1).
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Checkpoint: The starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.5) should appear.
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Work-up: Quench the reaction with saturated aqueous sodium thiosulfate (to remove excess bromine). Dilute with water and extract with Ethyl Acetate (3x) .[4]
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Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).
Figure 1: Synthetic pathway for the regioselective bromination of the precursor scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.5 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.
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δ 7.65 ppm (d, J=6.5 Hz, 1H, H-6): The proton at C6 couples with the Fluorine at C2 (meta-coupling).
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δ 7.30 ppm (d, J=9.0 Hz, 1H, H-3): The proton at C3 couples strongly with the Fluorine at C2 (ortho-coupling).
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δ 3.85 ppm (s, 3H, -OCH₃): Characteristic methyl ester singlet.
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Mass Spectrometry (LC-MS)[9]
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Ionization Mode: ESI- (Negative mode is often more sensitive for phenols) or ESI+.
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Observed Mass:
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ESI+: [M+H]⁺ = 249.0/251.0 (1:1 isotopic pattern for Br).
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ESI-: [M-H]⁻ = 247.0/249.0.
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Applications in Drug Discovery
Methyl 4-bromo-2-fluoro-5-hydroxybenzoate is a "linchpin" intermediate. Its primary utility is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, specifically those targeting the Ikaros Zinc Finger Family (e.g., IKZF2/Helios) .
Functionalization Logic
The molecule offers three distinct vectors for chemical expansion:
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C5-OH (Alkylation): Used to attach the "linker" chain that connects to the E3 ligase ligand (e.g., Cereblon or VHL binders).
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C4-Br (Cross-Coupling): Used to attach the "warhead" or the core scaffold that binds to the target protein (POI).
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C1-Ester (Hydrolysis/Amidation): Can be converted to an amide or acid to modulate solubility or create additional binding interactions.
Case Study: IKZF2 Degrader Synthesis
In the synthesis of Helios degraders (as described in patent WO2023183540A1), this scaffold acts as the core of the E3-ligase binding moiety (often an isoindolinone derivative).
Workflow:
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Alkylation: The C5-OH is alkylated with a linker.
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Cyclization: The ester and bromide can be involved in forming fused ring systems (e.g., isoindolinones) when reacted with specific amines and carbon monoxide or formyl sources.
Figure 2: Functionalization vectors transforming the core scaffold into bioactive degraders.
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: Warning.
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H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the phenol.
References
- Google Patents.WO2023183540A1 - Ikzf2 degraders and uses thereof.
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PubChem. Compound Summary for CAS 1807144-89-3. Available at: [Link]
Sources
- 1. 57381-59-6|Methyl 5-bromo-2-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. tetramethyl zirconium | CAS#:6727-89-5 | Chemsrc [chemsrc.com]
- 3. WO2023183540A1 - Ikzf2 degraders and uses thereof - Google Patents [patents.google.com]
- 4. WO2023183540A1 - Ikzf2 degraders and uses thereof - Google Patents [patents.google.com]
